The compound has been submitted for testing by the National Cancer Institute, indicating its potential relevance in pharmacological research.
Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]- can be synthesized through several methods. A notable approach involves the reaction of 3-methylaniline with 2-hydroxyethyl cyanide in the presence of appropriate catalysts and solvents. The synthesis typically requires careful control of temperature and reaction time to ensure optimal yield and purity.
The molecular structure of Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]- features a propanenitrile backbone with an amino group attached to a hydroxylated ethyl chain and a methyl-substituted phenyl ring.
CC1=CC(=CC=C1)N(CCC#N)CCO
, indicating the arrangement of atoms including the cyclic structure of the phenyl ring.Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]- participates in various chemical reactions that are significant for its applications in synthetic chemistry.
The mechanism of action for Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]- is primarily explored in its interactions as a potential pharmaceutical agent. The presence of both amino and hydroxyl groups allows for hydrogen bonding with biological targets, enhancing its activity against various microorganisms.
Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]- possesses distinct physical and chemical properties that influence its behavior in various applications.
Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]- has diverse applications across scientific research and industry.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6